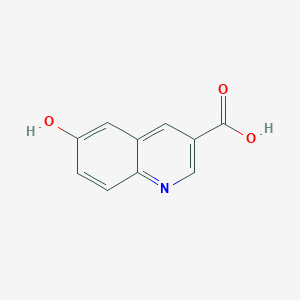

6-Hydroxyquinoline-3-carboxylic acid

Vue d'ensemble

Description

6-Hydroxyquinoline-3-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been extensively studied for their antibacterial properties. The hydroxyquinoline carboxylic acids, in particular, have been synthesized and evaluated for various biological activities, including their role as antibacterial agents and inhibitors of cellular respiration .

Synthesis Analysis

The synthesis of hydroxyquinoline carboxylic acids and their derivatives has been a subject of interest due to their pharmacological significance. A variety of synthetic methodologies have been developed to obtain these compounds with high optical purity and good yields. For instance, the Pictet-Spengler reaction has been employed to synthesize tetrahydroisoquinoline carboxylic acids, which are structurally related to 6-hydroxyquinoline-3-carboxylic acid . Additionally, dynamic kinetic resolution methods have been used to obtain enantiopure derivatives of hydroxyquinoline carboxylic acids, demonstrating the importance of chirality in the synthesis of these compounds .

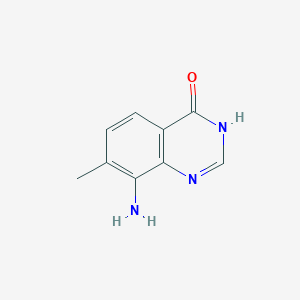

Molecular Structure Analysis

The molecular structure of hydroxyquinoline carboxylic acids has been characterized using various spectroscopic techniques, including FTIR, multinuclear NMR, and UV-Vis spectroscopy. Single-crystal X-ray diffraction has also been utilized to determine the crystal structures of these compounds. Computational studies based on density functional theory (DFT) have been conducted to rationalize the experimental findings and provide insights into the electronic structure of these molecules .

Chemical Reactions Analysis

Hydroxyquinoline carboxylic acids undergo a range of chemical reactions that are significant for their biological activity and potential applications. For example, the derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, a compound related to hydroxyquinoline carboxylic acids, has been used for the analysis of hydrolysate amino acids via high-performance liquid chromatography (HPLC) . Moreover, brominated hydroxyquinoline has been explored as a photolabile protecting group, indicating the versatility of hydroxyquinoline derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyquinoline carboxylic acids are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and their interaction with biological targets. For instance, the correlation analysis of substituted hydroxyquinoline carboxylic acids has shown that their ability to inhibit cellular respiration is related to their physicochemical parameters . The solubility, fluorescence, and photolysis sensitivity of these compounds are also important factors that determine their suitability for various applications, such as in the development of photolabile protecting groups .

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .

- They have been used in the development of drugs with a wide range of biological activities, including as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .

-

Organic Synthesis

- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- It plays a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

-

Pharmaceutical Applications

- Quinoline and its derivatives have a wide range of pharmacological applications . They are used as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .

-

Industrial Applications

-

Organic Reactions

- Carboxylic acids, such as 6-Hydroxyquinoline-3-carboxylic acid, are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

- They can be used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

-

Synthesis of Bioactive Chalcone Derivatives

Safety And Hazards

While specific safety and hazard information for 6-Hydroxyquinoline-3-carboxylic acid is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, have a broad range of biological activities and have been explored for their potential in drug discovery . Future research could focus on further exploring the therapeutic value of these compounds and developing them into potent lead compounds for various pharmacological applications .

Propriétés

IUPAC Name |

6-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIIDYYKVMNMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730542 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxyquinoline-3-carboxylic acid | |

CAS RN |

1137826-05-1 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

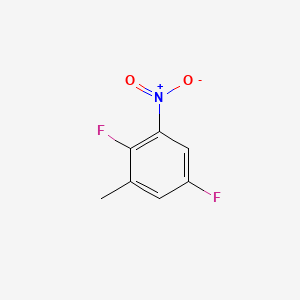

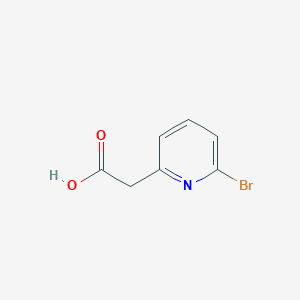

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)

![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)

![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)